N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for research applications .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand biochemical pathways and potential drug targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for studying protein-protein interactions and understanding biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine include other pyrimidine derivatives such as:
- N4,N4-Dimethyl-1-oxy-pyrimidine-2,4,6-triamine
- N4,N4-Diethyl-1-oxy-pyrimidine-2,4,6-triamine
- N4,N4-Dibutyl-1-oxy-pyrimidine-2,4,6-triamine .
Uniqueness
What sets this compound apart from its similar compounds is its specific propyl groups, which can influence its reactivity and interaction with biological molecules. This makes it particularly useful in certain research applications where these properties are desired .
Biological Activity
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research.
Chemical Structure and Properties
This compound has the molecular formula C10H19N5O and a molecular weight of 225.29 g/mol. The compound features a pyrimidine ring with three amino groups located at positions 2, 4, and 6, and a propyl group at the N4 position. An oxygen atom at the 1 position enhances its reactivity and solubility in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include nucleophilic substitution reactions facilitated by the amino groups present in the compound. The specific synthetic pathways can vary based on starting materials and desired yields.
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. This interaction can modulate enzyme activity and influence biochemical pathways crucial for cellular functions. The compound is particularly noted for its role in proteomics research as a ligand or inhibitor .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds along with their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N4-(2-methoxyphenyl)-5-nitroso-pyrimidine-2,4,6-triamine | Contains a nitroso group | Potentially different biological activity due to nitroso group |
2-n,n-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine | Fluorinated derivative | Enhanced lipophilicity and altered bioactivity |
2-n,n-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidine-2,4-diamine | Incorporates benzodioxin moiety | Unique pharmacokinetic properties due to complex structure |
This comparison illustrates how this compound's specific propyl substitution pattern may influence its solubility and interaction with biological targets differently compared to other similar compounds.
Case Studies
While direct case studies focusing solely on this compound are scarce, related compounds have shown promising results in various biological assays:
- Inflammation Models : In vitro studies have demonstrated that similar pyrimidine derivatives effectively inhibit inflammatory responses in RAW264.7 cells by reducing nitric oxide production and inflammatory cytokines without significant cytotoxicity .
- Cancer Research : Analogous compounds have been evaluated for their growth inhibitory effects against various cancer cell lines. For example, N-substituted pyrimidines have shown moderate to significant cytotoxicity against human leukemic cells .
Properties
IUPAC Name |
1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNLVJOPSBFTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=N)N(C(=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632275 |
Source
|
Record name | 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55921-62-5 |
Source
|
Record name | 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.